3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
The compound 3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative with a complex heterocyclic architecture. Quinazoline-diones are recognized for their diverse pharmacological profiles, including antimicrobial, anticancer, and efflux pump inhibitory (EPI) activities . This molecule features a quinazoline-2,4-dione core substituted at the 3-position with a 4-chlorobenzyl group and at the 7-position with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl moiety.
Properties
Molecular Formula |
C24H14ClF3N4O3 |
|---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H14ClF3N4O3/c25-17-8-1-13(2-9-17)12-32-22(33)18-10-5-15(11-19(18)29-23(32)34)21-30-20(31-35-21)14-3-6-16(7-4-14)24(26,27)28/h1-11H,12H2,(H,29,34) |
InChI Key |
CMZFNAUTUUJVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid-Based Cyclization
The quinazoline-2,4-dione scaffold is classically synthesized from anthranilic acid derivatives. In a representative protocol, anthranilic acid undergoes cyclocondensation with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form quinazoline-2,4(1H,3H)-dione (1 ). This method achieves yields of 75–85% but requires strict control of stoichiometry to avoid N-alkylation byproducts.
Key Reaction:
DMAP-Catalyzed One-Pot Synthesis
A more efficient approach employs 2-aminobenzamide and di-tert-butyl dicarbonate ((Boc)₂O) in acetonitrile under microwave irradiation (150°C, 30 min), catalyzed by 4-dimethylaminopyridine (DMAP). This method bypasses intermediate isolation, achieving 78–92% yields (Table 1).
Table 1: Yield Optimization for Quinazoline-2,4-dione Synthesis
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Aminobenzamide | DMAP | CH₃CN | 150 (MW) | 0.5 | 92 |
| 2-Amino-N-methylbenzamide | None | CH₂Cl₂ | 25 | 12 | 33 |
The Boc-protection strategy minimizes side reactions, enabling scalability for gram-scale production.
Functionalization at the 3-Position: Introduction of 4-Chlorobenzyl Group
N-Alkylation Strategies
The 3-position is functionalized via N-alkylation using 4-chlorobenzyl chloride. Reaction of quinazoline-2,4-dione (1 ) with 4-chlorobenzyl chloride in DMF (K₂CO₃, KI, 24 h) yields 3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione (2 ). KI enhances reactivity by generating a more nucleophilic iodide intermediate.
Optimization Insight:
-
Solvent: DMF outperforms THF or acetone due to superior solubility of intermediates.
-
Base: K₂CO₃ (1.2 equiv) prevents over-alkylation.
Functionalization at the 7-Position: Synthesis of 1,2,4-Oxadiazole Moiety
Amidoxime Intermediate Preparation
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoxime derivatives. 4-(Trifluoromethyl)benzaldehyde (3 ) reacts with hydroxylamine hydrochloride in methanol (Na₂CO₃, 12–18 h) to form amidoxime 4 (Yield: 50–60%).
Reaction Scheme:
Oxadiazole Cyclization
Amidoxime 4 is treated with chloroacetyl chloride in dry acetone to form benzimidamide 5 , which undergoes cyclization in refluxing toluene (12 h) to yield 3-(4-(trifluoromethyl)phenyl)-5-(chloromethyl)-1,2,4-oxadiazole (6 ) (Yield: 70–75%).
Critical Parameters:
-
Cyclization Agent: Toluene at 110°C ensures complete ring closure.
-
Purification: Column chromatography (hexane:ethyl acetate, 9:1) removes unreacted starting material.
Final Coupling: Integration of Oxadiazole and Quinazoline Moieties
Nucleophilic Aromatic Substitution
Intermediate 2 reacts with oxadiazole derivative 6 in DMF (K₂CO₃, KI, 24 h) to install the 1,2,4-oxadiazole at the 7-position of the quinazoline core.
Mechanistic Analysis:
-
The chloromethyl group in 6 acts as a leaving group, enabling nucleophilic attack by the deprotonated quinazoline.
-
KI facilitates iodide displacement, accelerating the reaction.
Yield Data:
-
Crude Product: 65–70%
-
After Crystallization (Ethanol): 85–90%
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Step | Method 1 (Anthranilic Acid Route) | Method 2 (DMAP-Catalyzed Route) |
|---|---|---|
| Core Synthesis | 75–85% | 78–92% |
| 3-Substitution | 80–88% | 85–90% |
| Oxadiazole Coupling | 65–70% | 70–75% |
| Total Yield (Overall) | 39–50% | 45–62% |
Note: Method 2 offers superior yields due to reduced side reactions and optimized catalysis.
Scalability and Industrial Relevance
The DMAP-catalyzed route is preferred for large-scale synthesis due to shorter reaction times (30 min vs. 24 h) and elimination of chromatographic purification. However, the anthranilic acid route remains viable for laboratories lacking microwave reactors.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4-chlorobenzyl position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
The biological activity of this compound has been the subject of various studies, highlighting its potential in anticancer research and other therapeutic areas.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound under review has shown promise in inhibiting cancer cell proliferation through multiple mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Structure-Activity Relationship : Modifications to the phenyl and oxadiazole rings enhance its cytotoxicity against various cancer cell lines. Studies have demonstrated that specific substitutions can lead to increased potency against tumors .
Antimicrobial Activity
Quinazoline derivatives are also being explored for their antimicrobial properties. The structural features of this compound suggest potential efficacy against bacterial strains and fungi:
- Bacterial Inhibition : Similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance antibacterial activity .
- Fungal Activity : Preliminary studies indicate that this compound may inhibit fungal growth, making it a candidate for further development as an antifungal agent.
Pharmacological Implications
The unique combination of substituents in 3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suggests a range of pharmacological applications beyond oncology:
- Anti-inflammatory Effects : Quinazolines have been investigated for their ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that certain quinazoline derivatives may offer neuroprotection in models of neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Oxadiazole Derivatives : A study published in Scientific Reports demonstrated that oxadiazole derivatives exhibit cytotoxicity through multiple pathways. The incorporation of specific substituents on the phenyl ring significantly enhanced their activity against cancer cells .
- Quinazoline Derivatives Against Cancer : A comprehensive review discussed various quinazoline derivatives and their mechanisms of action against different cancer types. Structural modifications were emphasized as crucial for enhancing biological activity .
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of quinazoline-diones modified with oxadiazole rings. Key structural analogues include:
3-(4-Chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS: 1206992-30-4) Substituents: Replaces the trifluoromethylphenyl group with a thiophene ring. Molecular Weight: 436.9 g/mol (vs. 481.8 g/mol for the target compound).
7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS: 1358768-97-4) Substituents: Features a 4-chlorophenyl-oxadiazole and a 2-methoxybenzyl group. Molecular Weight: 460.9 g/mol.
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone Substituents: Incorporates a fluorophenyl-oxadiazole and a sulfanyl linker. Impact: The sulfur atom may introduce metabolic vulnerabilities (e.g., oxidation), whereas the trifluoromethyl group in the target compound offers greater metabolic resistance .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Synthetic Challenges : The oxadiazole ring’s synthesis requires precise cyclization conditions, as seen in analogues like those in and , which may affect scalability .
Biological Activity
The compound 3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative of quinazoline that exhibits significant biological activities. This article reviews its pharmacological properties, including its antimicrobial, antifungal, and antioxidant activities, supported by diverse research findings.
Chemical Structure
The molecular formula for this compound is , and it features a complex structure that contributes to its biological activity. The presence of the trifluoromethyl and chlorobenzyl groups is notable for their potential influence on the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various quinazoline derivatives. In particular, compounds similar to this compound were tested against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Quinazoline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 μg/mL |
| Compound B | Escherichia coli | 4 μg/mL |
| Compound C | Candida albicans | 8 μg/mL |
Studies indicated that derivatives with similar functional groups showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The antifungal properties of quinazoline derivatives have been explored in various studies. For instance, compounds with oxadiazole moieties have demonstrated significant activity against common fungal pathogens.
Table 2: Antifungal Activity Results
| Compound | Fungal Strain | EC50 (μg/mL) |
|---|---|---|
| Compound D | Candida albicans | 0.5 |
| Compound E | Aspergillus niger | 0.75 |
These results indicate that the incorporation of oxadiazole rings enhances antifungal efficacy .
Antioxidant Activity
The antioxidant potential of quinazoline derivatives has been evaluated using various assays. The presence of hydroxyl groups in certain positions has been linked to increased antioxidant activity.
Table 3: Antioxidant Activity Evaluation
| Compound | Assay Type | IC50 (μM) |
|---|---|---|
| Compound F | DPPH | 20 |
| Compound G | ABTS | 15 |
Research suggests that compounds with multiple hydroxyl substitutions exhibit superior antioxidant capabilities .
Case Studies
A notable study investigated the synthesis and biological evaluation of several quinazoline derivatives, including the target compound. The research focused on their effects on bacterial growth and oxidative stress markers in vitro. Results showed that the compound significantly reduced bacterial viability while enhancing cellular antioxidant defenses .
Q & A
Q. What are the critical parameters for optimizing the palladium-catalyzed synthesis of this compound?
Methodological Answer:
- Catalyst Selection : Pd(OAc)₂ with ligands like Xantphos or BINAP enhances reductive cyclization efficiency. Ligand choice impacts electron density and steric effects .
- Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of nitroarene precursors, while ethanol aids in reducing reaction time .
- Temperature Control : Maintain 80–100°C for nitro group reduction and cyclization. Lower temperatures (<60°C) lead to incomplete conversion .
- CO Surrogates : Formic acid derivatives (e.g., ammonium formate) are safer alternatives to gaseous CO .
Q. Which spectroscopic techniques are essential for structural validation?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms the oxadiazole-quinazoline fusion. For example, bond angles in the oxadiazole ring should align with reported values (e.g., C–N–O ≈ 125°) .
- ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and aromatic protons (δ 7.2–8.5 ppm in ¹H). Use DEPT-135 to distinguish CH₂ groups in the chlorobenzyl moiety .
- HRMS : Confirm molecular ion peaks with <2 ppm error to rule out impurities .
Q. How can researchers mitigate byproduct formation during oxadiazole ring closure?
Methodological Answer:
Q. What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Binary Solvents : Ethyl acetate/hexane (1:1) yields high-purity crystals (>95%) .
- Temperature Gradient : Slow cooling from 60°C to 4°C prevents amorphous solid formation .
Advanced Research Questions
Q. How can conflicting NMR data for substituent effects in analogs be resolved?
Methodological Answer:
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity. For example, coupling between the oxadiazole C5 and quinazoline C7 should appear in HMBC .
- Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) identifies conformational flexibility in the chlorobenzyl group .
Q. What mechanistic insights explain oxadiazole ring formation under reductive conditions?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled amidoximes to track nitrogen migration during cyclization .
- DFT Calculations : Simulate transition states to identify rate-determining steps (e.g., C–N bond formation energy ≈ 25 kcal/mol) .
Q. How to design a structure-activity relationship (SAR) study for kinase inhibition?
Methodological Answer:
- Analog Synthesis : Modify the trifluoromethylphenyl group (e.g., replace with nitro or cyano) to assess electronic effects .
- Enzymatic Assays : Test inhibition against kinases (e.g., EGFR or VEGFR2) using fluorescence polarization assays. IC₅₀ values <100 nM indicate high potency .
Q. What strategies address discrepancies in crystallographic data for the chlorobenzyl conformation?
Methodological Answer:
Q. How can competing pathways in intermolecular condensation be controlled?
Methodological Answer:
Q. What computational tools predict metabolic stability of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME to calculate logP (~3.5) and PSA (~75 Ų), indicating moderate blood-brain barrier permeability .
- CYP450 Docking : Glide SP mode in Schrödinger identifies interactions with CYP3A4 active sites (e.g., π-π stacking with Phe304) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
